molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1

6,9-Diazaspiro[4.5]decan-10-one

Cat. No.: B592477
CAS No.: 1664-33-1
M. Wt: 154.213
InChI Key: HOOFQCLLFLKXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diazaspiro[4.5]decan-10-one is a chemical compound with the CAS Number: 1664-33-1 . It has a molecular weight of 154.21 .


Synthesis Analysis

The synthesis of diazaspiro compounds has been reported in the literature . For instance, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic core, which is a common feature in many bioactive compounds . The 1,6-dioxaspiro[4.5]decane motifs are essential for biological activity .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 154.21 .

Scientific Research Applications

  • Synthesis and Structural Studies : The synthesis of azaspiro[4.5]decane systems, including 6,9-Diazaspiro[4.5]decan-10-one derivatives, has been investigated for their potential in creating complex molecular structures, such as those found in natural products like pandamarine (Martin‐Lopez & Bermejo, 1998).

  • Pharmaceutical Research : The compound has shown promise in pharmaceutical research. For instance, its derivatives have been studied as potent, orally bioavailable inhibitors of the prolyl hydroxylase domain-containing protein 2 (PHD2), which is significant in therapeutic applications (Deng et al., 2013). Additionally, it's been explored as T-type calcium channel antagonists, offering potential in treating various neurological disorders (Fritch & Krajewski, 2010).

  • Anticonvulsant Properties : Certain this compound derivatives have been synthesized and evaluated for their anticonvulsant potential, showing significant potency in comparison to established anticonvulsant drugs (Aboul-Enein et al., 2014).

  • Antihypertensive Activity : Research on 1-oxa-3,8-diazaspiro[4.5]decan-10-one derivatives has demonstrated their potential as antihypertensive agents. These compounds were shown to have activity in lowering blood pressure in hypertensive rats, suggesting their role in cardiovascular therapeutics (Caroon et al., 1981).

  • Neuroprotective Effects : Some derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-10-one have shown inhibitory effects on neural calcium uptake and protective actions against brain edema and memory and learning deficits, indicating their potential in treating neurodegenerative diseases (Tóth et al., 1997).

  • Antifungal and Antibacterial Agents : 2,8-Diazaspiro[4.5]decan-10-one derivatives have been synthesized and assessed for their potential as chitin synthase inhibitors and antifungal agents, demonstrating their use in combating fungal infections (Li et al., 2019).

Properties

IUPAC Name

6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFQCLLFLKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653423
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-33-1
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.